molecular formula C22H30N2O4 B329271 1,4-Bis[(2,3-dimethoxyphenyl)methyl]piperazine

1,4-Bis[(2,3-dimethoxyphenyl)methyl]piperazine

Cat. No.: B329271
M. Wt: 386.5 g/mol
InChI Key: DVFDWVVJABSSLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(2,3-dimethoxyphenyl)methyl]piperazine typically involves the reaction of piperazine with 2,3-dimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(2,3-dimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Bis[(2,3-dimethoxyphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Bis[(2,3-dimethoxyphenyl)methyl]piperazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its piperazine ring and benzyl groups. These interactions can modulate biological pathways and lead to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis[(2,3-dimethoxyphenyl)methyl]piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. The presence of methoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

1,4-bis[(2,3-dimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C22H30N2O4/c1-25-19-9-5-7-17(21(19)27-3)15-23-11-13-24(14-12-23)16-18-8-6-10-20(26-2)22(18)28-4/h5-10H,11-16H2,1-4H3

InChI Key

DVFDWVVJABSSLF-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=C(C(=CC=C3)OC)OC

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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